Eltrombopag Chloride

Catalog No.
S13969722
CAS No.
M.F
C25H21ClN4O3
M. Wt
460.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eltrombopag Chloride

Product Name

Eltrombopag Chloride

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl chloride

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3

InChI Key

JKARKUAWCJFAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C

Eltrombopag Chloride is a synthetic organic compound primarily used as a medication to treat thrombocytopenia, a condition characterized by abnormally low platelet counts. It acts as a thrombopoietin receptor agonist, stimulating the production of platelets in the bone marrow. The compound's chemical formula is C25H21ClN4O3C_{25}H_{21}ClN_{4}O_{3} with a molecular weight of 460.912 g/mol and a CAS number of 1337958-44-7 . Eltrombopag Chloride is marketed under brand names such as Promacta in the United States and Revolade in other countries .

, primarily including condensation and cyclization processes. The compound is synthesized from intermediates such as 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and 3-methyl-1H-pyrazole-5(4H)-one. The reactions typically involve:

  • Diazotization: Converting an amine into a diazonium salt.
  • Cyclization: Forming a cyclic structure from linear precursors.
  • Condensation: Combining two compounds to form a larger molecule with the elimination of water .

Eltrombopag Chloride functions by binding to the thrombopoietin receptor on megakaryocytes, leading to increased platelet production. This action is crucial for patients suffering from chronic immune thrombocytopenia, particularly when other treatments have failed. The drug has also shown potential in treating thrombocytopenia associated with chronic liver disease and hepatitis C . Eltrombopag's mechanism enhances the signaling pathways that promote megakaryocyte proliferation and differentiation, ultimately resulting in higher platelet counts.

The synthesis of Eltrombopag Chloride can be summarized in several steps:

  • Preparation of Intermediates:
    • Synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid through nitrification and Suzuki coupling.
    • Formation of 3-methyl-1H-pyrazole-5(4H)-one via diazotization and cyclization.
  • Coupling Reaction: The intermediates are coupled under specific conditions to yield Eltrombopag Chloride.
  • Purification: The crude product is purified through recrystallization or chromatography methods to obtain the final compound .

Eltrombopag Chloride is primarily used for:

  • Treatment of Thrombocytopenia: It is indicated for patients with chronic immune thrombocytopenia who have not responded adequately to other treatments.
  • Aplastic Anemia: It can be used in cases where patients have severe aplastic anemia.
  • Supportive Therapy in Hepatitis C: It helps manage thrombocytopenia in patients undergoing interferon-based therapies for hepatitis C .

Eltrombopag Chloride has been studied for its interactions with various drugs and biological systems. Notably:

  • Drug Interactions: It may interact with medications that affect platelet function or coagulation pathways.
  • Biological Interactions: Studies indicate that Eltrombopag can influence the pharmacokinetics of drugs metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered with such agents .

Several compounds share similarities with Eltrombopag Chloride in terms of structure or function. These include:

Compound NameChemical FormulaMechanism/Use
RomiplostimC_{22}H_{27}N_{3}O_{6}SThrombopoietin receptor agonist; used for ITP
AvatrombopagC_{25}H_{22}N_{4}O_{4}Thrombopoietin receptor agonist; similar use
TPO mimeticsVariousMimic thrombopoietin effects on platelet production

Uniqueness of Eltrombopag Chloride

Eltrombopag Chloride is unique due to its oral bioavailability and its specific mechanism targeting the thrombopoietin receptor, which distinguishes it from other injectable therapies like Romiplostim. Its chemical structure also allows for distinct pharmacokinetic properties, making it suitable for long-term management of thrombocytopenia compared to alternatives .

XLogP3

6.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

460.1302182 g/mol

Monoisotopic Mass

460.1302182 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

Explore Compound Types